1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione

Beschreibung

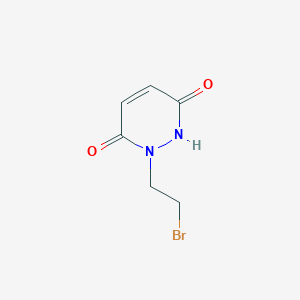

1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione is a brominated derivative of the tetrahydropyridazine-dione scaffold. Its structure features a six-membered partially unsaturated ring with two ketone groups at positions 3 and 6, and a 2-bromoethyl substituent at position 1.

Eigenschaften

Molekularformel |

C6H7BrN2O2 |

|---|---|

Molekulargewicht |

219.04 g/mol |

IUPAC-Name |

2-(2-bromoethyl)-1H-pyridazine-3,6-dione |

InChI |

InChI=1S/C6H7BrN2O2/c7-3-4-9-6(11)2-1-5(10)8-9/h1-2H,3-4H2,(H,8,10) |

InChI-Schlüssel |

XPEDBBXMRKYWGA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)N(NC1=O)CCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the bromination of an appropriate precursor followed by cyclization to form the pyridazine ring.

Reaction Conditions: The bromination reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The cyclization step may require heating and the use of a catalyst to facilitate the formation of the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

1-(2-Bromethyl)-1,2,3,6-tetrahydropyridazin-3,6-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden. Diese Reaktion führt typischerweise zur Bildung oxidierter Derivate des Pyridazinrings.

Reduktion: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) erreicht werden. Diese Reaktion kann zur Bildung reduzierter Pyridazinderivate führen.

Substitution: Die Bromethylgruppe in der Verbindung kann nukleophile Substitutionsreaktionen mit verschiedenen Nukleophilen wie Aminen, Thiolen oder Alkoholen eingehen. Diese Reaktion wird häufig in Gegenwart einer Base durchgeführt, um den Substitutionsprozess zu erleichtern.

Häufige Reagenzien und Bedingungen: Die oben genannten Reaktionen erfordern typischerweise spezifische Reagenzien und Bedingungen, wie z. B. die Verwendung organischer Lösungsmittel, kontrollierte Temperaturen und Katalysatoren, um die gewünschten Produkte zu erhalten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Pyridazinderivaten führen, während Substitutionsreaktionen eine Vielzahl substituierter Pyridazinverbindungen produzieren können.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione serves as a building block in organic synthesis. It can undergo various reactions such as nucleophilic substitutions and cyclizations to form more complex heterocycles. This versatility is crucial for developing new compounds with desired properties.

Medicinal Chemistry

Research indicates that this compound may have potential as a therapeutic agent . Its structure suggests possible interactions with biological targets, particularly through its alkylating properties. Preliminary studies have shown that compounds with similar structures exhibit antimicrobial, antifungal, and antitumor activities .

Case Study: Anticancer Activity

A study investigating compounds similar to this compound reported significant anticancer properties. The mechanism involves the compound's ability to form covalent bonds with nucleophilic sites in DNA and proteins, potentially leading to the inhibition of cancer cell growth .

Agrochemicals

The compound's biological activity extends to the development of agrochemicals . Its ability to modulate biological pathways can be harnessed to create effective pesticides or herbicides. Research is ongoing to explore these applications further.

Material Science

In industry, this compound is utilized in the development of new materials such as polymers and coatings. Its unique chemical properties allow for the formulation of materials with enhanced durability and functionality.

Wirkmechanismus

The mechanism of action of 1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The bromoethyl group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Gaps

- Reactivity : The bromoethyl group’s role in facilitating alkylation or cycloaddition warrants further study, particularly in comparison to methyl or hydroxyethyl analogs .

- Biological Activity : While analogs like diethyl phosphonate derivatives show low cytotoxicity and HIV inhibition , the bromoethyl compound’s bioactivity remains uncharacterized.

Biologische Aktivität

1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione is a synthetic organic compound belonging to the class of pyridazines. Its unique structure and functional groups suggest potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H8BrN3O2

- IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound derivatives. The compound has been evaluated for its efficacy against various cancer cell lines.

- Case Study Findings :

- A study reported that derivatives of tetrahydropyridazine-3,6-dione exhibited significant cytotoxic effects against several cancer cell lines including MDA-MB-231 (breast cancer) and KCL-22 (leukemia) .

- Among the derivatives tested, certain compounds demonstrated IC50 values in the low micromolar range against these cell lines .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Kinases : Some studies suggest that compounds related to tetrahydropyridazine structures may inhibit key kinases involved in cancer progression. This includes Akt and S6K kinases which are critical in cellular survival and proliferation pathways .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins .

Table: Summary of Biological Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 | 5.4 | Apoptosis induction | |

| KCL-22 | 7.9 | Kinase inhibition | |

| HeLa | 10.0 | Cell cycle arrest |

Additional Insights

The compound's structure suggests it could interact with various biological targets due to its electrophilic nature from the bromoethyl group. This characteristic may facilitate covalent bonding with nucleophilic sites in proteins or nucleic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.